![molecular formula C18H14F3NO3S B2808098 N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-(trifluoromethoxy)benzamide CAS No. 2097918-49-3](/img/structure/B2808098.png)
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-(trifluoromethoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains furan and thiophene rings, an ethyl group, and a trifluoromethoxy group attached to a benzamide core .
Synthesis Analysis
While specific synthesis methods for this compound are not available, thiophene derivatives can be synthesized through various methods such as Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These methods involve condensation reactions with different reagents .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The furan and thiophene rings are five-membered heterocycles, with furan containing an oxygen atom and thiophene containing a sulfur atom .Chemical Reactions Analysis
Thiophene derivatives are known to undergo a variety of chemical reactions. For instance, they can participate in condensation reactions, which are significant synthetic methods to thiophene derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of the trifluoromethoxy group could potentially influence the compound’s reactivity and polarity .Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Metal Complexes
The ligand H2L is synthesized through condensation reactions of primary amines with carbonyl compounds, forming Schiff bases. In coordination chemistry, Schiff bases are unique ligands due to their diverse donor groups and flexibility. When H2L reacts with metal ions (such as Cu(II), Co(II), Ni(II), and Zn(II)), it forms complexes with a stoichiometric ratio of 1:2 (metal to ligand). These complexes exhibit stability and can chelate to metal ions in a mononegative bidentate fashion. The azomethine nitrogen and deprotonated enolized carbonyl oxygen play crucial roles in metal binding .
Biological Activities and Cytotoxicity
Schiff bases, including H2L, have been studied for their biological activities. The presence of azomethine nitrogen (C=N) allows them to interact with biomolecules like proteins and amino acids. Heterocyclic derivatives containing nitrogen and oxygen atoms are particularly interesting. For instance, furan Schiff base derivatives and their metal complexes act as bidentate ligands via azomethine-N and furanyl-O. These compounds have shown potential therapeutic effects against certain tumors. In vitro cytotoxicity studies revealed that the ligand H2L is more potent than its metal complexes .
Antibacterial and Antifungal Properties
While specific data on H2L’s antibacterial and antifungal activities are not available, similar furan-based compounds have demonstrated promising effects. Researchers have designed nitrofurantoin analogues containing furan scaffolds, which exhibited antibacterial properties. Further investigations could explore H2L’s potential in this area .
Catalysis and Analytical Chemistry
Schiff bases are widely utilized in catalysis and analytical chemistry. Their ability to form metal chelates makes them valuable in various catalytic reactions. H2L’s unique structure may contribute to its catalytic properties, although specific studies are needed to confirm this .
Food and Dye Industry
Historically, Schiff bases have been employed in the food and dye industry. Their stability and diverse binding modes make them suitable for various applications. Although H2L’s specific role remains unexplored, its potential as a ligand in dye synthesis or food additives warrants investigation.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO3S/c19-18(20,21)25-13-7-5-12(6-8-13)17(23)22-11-14(15-3-1-9-24-15)16-4-2-10-26-16/h1-10,14H,11H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVJWYYWPVWQCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-(trifluoromethoxy)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 5-((2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)amino)-5-oxopentanoate](/img/structure/B2808015.png)
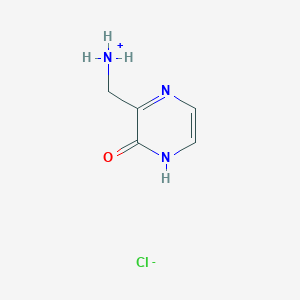
![N-[(3-Pyrazol-1-ylpyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2808017.png)
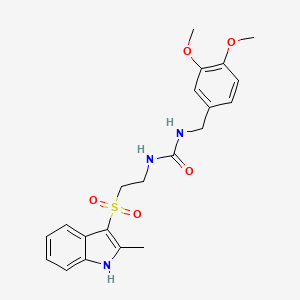
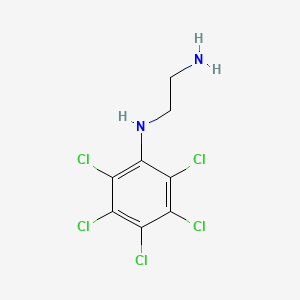
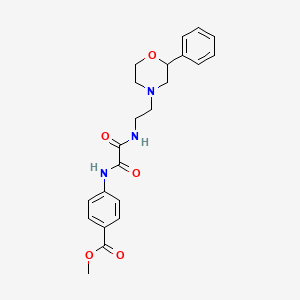
![N-[4-[4-[(3,5-dimethoxybenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]-3,5-dimethoxybenzamide](/img/structure/B2808024.png)
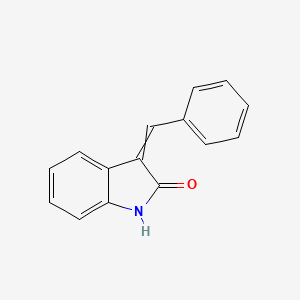
![1-(2,4-Dimethylphenyl)-5-[(2,5-dimethylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2808027.png)
![methyl 3-((1,1-dioxido-3-oxo-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B2808028.png)
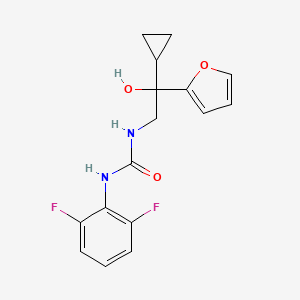

![5-Fluoro-N-[(2-methoxypyridin-3-yl)methyl]-6-methylpyridine-2-carboxamide](/img/structure/B2808035.png)
![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2808036.png)